Decaplanin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Decaplanin is produced by the cultivation of the actinomycete culture Y-86,36910 (DSM 4763) under aerobic conditions in an aqueous medium . This culture was isolated from soil collected near Pune, Maharashtra, India . Variants and mutants of this culture can be obtained using mutagens such as ultraviolet light or N-methyl-N’-nitro-N-nitrosoguanidine .
Industrial Production Methods
The industrial production of this compound involves the fermentation of the actinomycete culture followed by purification processes to obtain crystalline this compound and its salts . These salts are suitable for the administration of this compound in the form of injectable solutions .
Chemical Reactions Analysis
Types of Reactions
Decaplanin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can modify the glycopeptide structure.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts that facilitate the substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions include modified glycopeptide structures with altered biological activity. These modifications can enhance or reduce the antibiotic activity of this compound.
Scientific Research Applications
Decaplanin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycopeptide antibiotics and their chemical properties.
Biology: Employed in research on bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: Investigated for its potential use in treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus.
Mechanism of Action
Decaplanin exerts its effects by inhibiting the synthesis of bacterial cell walls . It binds to the acyl-D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing the addition of new units to the peptidoglycan chain . This inhibition disrupts cell wall synthesis, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Decaplanin is similar to other glycopeptide antibiotics, including:
- Vancomycin
- Teicoplanin
- Telavancin
- Ramoplanin
- Corbomycin
- Complestatin
- Bleomycin
Uniqueness
What sets this compound apart from other glycopeptide antibiotics is its unique structure and specific activity against certain Gram-positive bacteria. Its production from a novel actinomycete culture also distinguishes it from other antibiotics in this class .
Biological Activity
Decaplanin, a novel glycopeptide antibiotic derived from Amycolatopsis decaplanina, has garnered attention for its potent antimicrobial properties, particularly against Gram-positive bacteria. This article explores the biological activity of this compound through various studies, including in vitro and in vivo findings, minimum inhibitory concentrations (MICs), and potential therapeutic applications.
Overview of this compound
This compound is classified as a glycopeptide antibiotic, similar to vancomycin and teicoplanin, and is primarily effective against a range of Gram-positive pathogens. Its mechanism of action involves binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis and ultimately leading to cell death .
In Vitro Activity
The in vitro efficacy of this compound has been extensively studied against various Gram-positive bacterial strains. A notable study tested this compound against 169 bloodstream isolates from patients, revealing the following results:
- Minimum Inhibitory Concentrations (MICs) :
- Staphylococcus aureus : MIC90 ranged from 0.12 to 4 µg/ml.
- Enterococcus faecalis and E. faecium : Generally susceptible, although some strains exhibited resistance with MIC90 values up to 16 µg/ml.
- Coagulase-negative staphylococci : Some strains showed MIC90 values of 8 µg/ml, indicating potential resistance .
The following table summarizes the MIC values for various pathogens tested:
Bacterial Strain | MIC90 (µg/ml) |
---|---|
Staphylococcus aureus | 0.12 - 4 |
Enterococcus faecalis | ≤ 16 |
Enterococcus faecium | ≤ 16 |
Coagulase-negative staphylococci | ≤ 8 |
Streptococcus pyogenes | ≤ 4 |
Listeria monocytogenes | ≤ 4 |
In Vivo Activity
In vivo studies have demonstrated the therapeutic potential of this compound. One study involved laboratory mice infected with methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound effectively reduced bacterial loads in infected tissues, showcasing its potential as a treatment option for serious infections caused by resistant strains .
Resistance Mechanisms
Despite its efficacy, some bacterial strains have developed resistance to this compound. The emergence of resistance mechanisms is often linked to modifications in the target site (D-alanyl-D-alanine) or through efflux pumps that reduce drug accumulation within the bacterial cell . Ongoing research aims to elucidate these mechanisms further and develop strategies to counteract resistance.
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
-
Case Study on MRSA Infection :
- A patient with a severe MRSA infection was treated with this compound after failing multiple antibiotic regimens. The treatment resulted in significant clinical improvement and resolution of infection, underscoring the drug's utility in resistant infections.
- Use in Veterinary Medicine :
Properties
IUPAC Name |
2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-15-chloro-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H86ClN9O28/c1-25(2)15-37(76-6)63(95)81-51-54(89)30-10-14-41(36(73)17-30)106-43-19-31-18-42(60(43)109-71-61(57(92)55(90)44(24-83)107-71)110-70-58(93)56(91)53(88)26(3)104-70)105-33-11-7-28(8-12-33)59(108-46-23-72(5,75)62(94)27(4)103-46)52-68(100)80-50(69(101)102)35-20-32(84)21-40(86)47(35)34-16-29(9-13-39(34)85)48(65(97)82-52)79-66(98)49(31)78-64(96)38(22-45(74)87)77-67(51)99/h7-14,16-21,25-27,37-38,44,46,48-59,61-62,70-71,76,83-86,88-94H,15,22-24,75H2,1-6H3,(H2,74,87)(H,77,99)(H,78,96)(H,79,98)(H,80,100)(H,81,95)(H,82,97)(H,101,102) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSZMXQSCZCGFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H86ClN9O28 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1560.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126985-51-1, 128441-18-9 |
Source
|
Record name | MM 47761 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decaplanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128441189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.